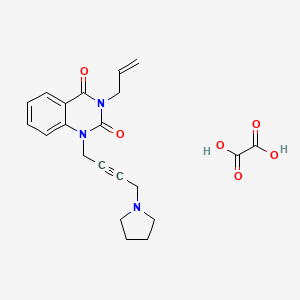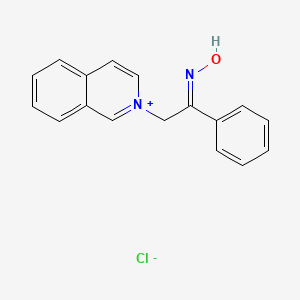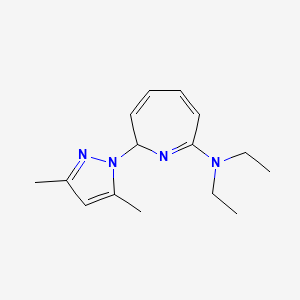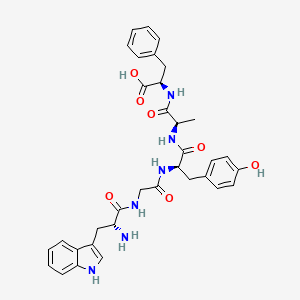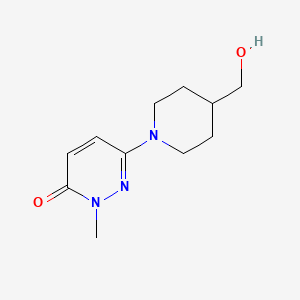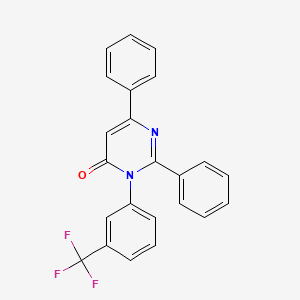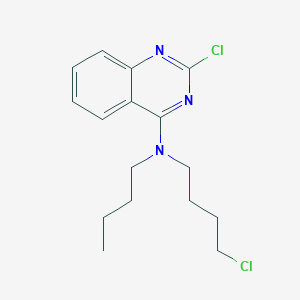
N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine is a quinazoline derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazoline core substituted with a butyl group and a chlorobutyl group at specific positions, which can influence its chemical properties and biological activity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinazolin-4-amine as the core structure.
Substitution Reactions:
Reaction Conditions: These reactions often require strong bases or nucleophiles, and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods:
Batch Production: Industrial-scale synthesis may involve batch reactors where the reaction mixture is maintained under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, in an acidic or neutral medium.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted quinazolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes. Medicine: Industry: Use in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism by which N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Quinazolin-4-amine: The core structure without substitutions.
N-Butylquinazolin-4-amine: Similar to the target compound but without the chlorobutyl group.
N-(4-Chlorobutyl)quinazolin-4-amine: Similar to the target compound but without the butyl group.
Uniqueness: The presence of both butyl and chlorobutyl groups on the quinazoline core distinguishes this compound from its analogs, potentially leading to unique chemical and biological properties.
Propiedades
Número CAS |
84347-17-1 |
|---|---|
Fórmula molecular |
C16H21Cl2N3 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
N-butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H21Cl2N3/c1-2-3-11-21(12-7-6-10-17)15-13-8-4-5-9-14(13)19-16(18)20-15/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |
Clave InChI |
IMQSFMYGDBHSHX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCCCl)C1=NC(=NC2=CC=CC=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15212908.png)
![2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15212915.png)


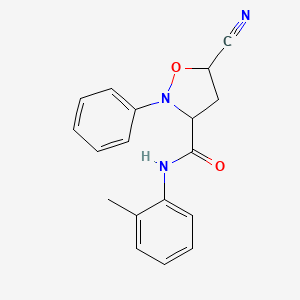
![2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B15212954.png)

